2-Bromo-4-methyl-5-nitrobenzonitrile
Description
2-Bromo-4-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8; molecular formula: C₈H₅BrN₂O₂) is a halogenated aromatic nitrile derivative featuring bromine, methyl, and nitro substituents. Its molecular weight is 241.04 g/mol, and it is typically stored under dark, dry conditions at room temperature due to its sensitivity to light and moisture . The compound’s structure (Fig. 1) includes a nitrile group at position 1, a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5. This substitution pattern imparts significant electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and applications in pharmaceutical intermediates .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 |
InChI Key |
SQUUGFCETPITLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following compounds share structural similarities with 2-bromo-4-methyl-5-nitrobenzonitrile, differing primarily in substituent identity and position:
Key Research Findings
- Biological Activity : Nitrile derivatives like 5-bromo-2-hydroxybenzonitrile are precursors to antiretroviral agents and cancer therapies, while nitro-substituted variants (e.g., this compound) are explored as kinase inhibitors .
- Thermal Stability : Nitro groups in this compound may lower thermal stability compared to fluoro or iodo analogs, necessitating careful handling .
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